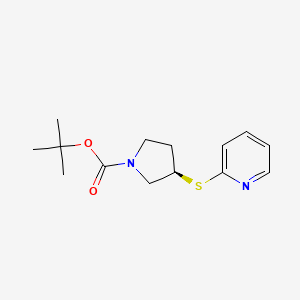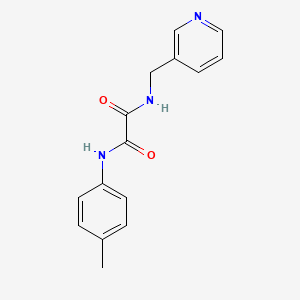
N-Pyridin-3-ylmethyl-N'-p-tolyl-oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Pyridin-3-ylmethyl-N’-p-tolyl-oxalamide” is a chemical compound . It belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .
Molecular Structure Analysis
The molecular structure of “N-Pyridin-3-ylmethyl-N’-p-tolyl-oxalamide” is complex. It has been found that the common feature of two conformational polymorphs of N,N′-bis(pyridin-3-ylmethyl)oxalamide is their crystallization in the monoclinic space group P 2 1 / c with Z =4 . In low symmetry form 1, the central core is effectively planar and the terminal pyridyl rings adopt a syn-periplanar conformation .Applications De Recherche Scientifique
Room Temperature Cu-Catalyzed N-Arylation
N,N'-Bis(pyridin-2-ylmethyl)oxalamide has been identified as an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This process offers excellent chemoselectivity and functional group tolerance, leading to the formation of diverse N-arylation products (Bhunia, De, & Ma, 2022).
Coordination Chemistry and Material Science
Pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers and metallomacrocycles depending on the presence of pyridine in the reaction mixture. These findings are essential for understanding the formation of coordination polymers with potential applications in material science and catalysis (Ghosh, Savitha, & Bharadwaj, 2004).
Structural and Theoretical Analysis
Research on N,N′-bis(pyridin-3-ylmethyl)oxalamide polymorphs has provided insights into their crystalline structure and the importance of hydrogen bonding in their supramolecular architecture. This information is crucial for designing molecules with specific properties for use in materials science and pharmaceuticals (Jotani et al., 2016).
Pyridinium Salts in Synthetic Chemistry
Pyridinium salts, including derivatives of N-Pyridin-3-ylmethyl-N'-p-tolyl-oxalamide, play significant roles across a range of research topics from synthetic chemistry to biological applications. Their versatility includes uses as ionic liquids, ylides, and in the development of antimicrobial and anticancer agents (Sowmiah et al., 2018).
Electrochemical Applications
The electrochemical synthesis of polypyrrole films on copper electrodes demonstrates the utility of related compounds in developing conductive polymers for electronic applications. This research showcases the potential for creating advanced materials through controlled electrochemical processes (Santos et al., 2006).
Propriétés
IUPAC Name |
N'-(4-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-4-6-13(7-5-11)18-15(20)14(19)17-10-12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOCHCIULRHYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

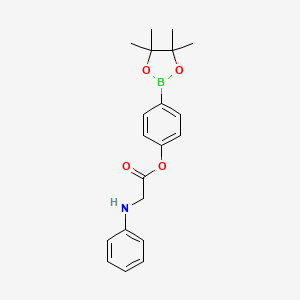
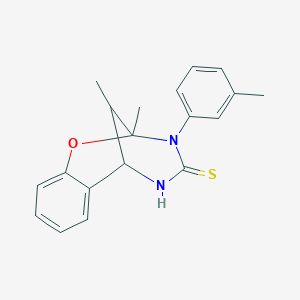
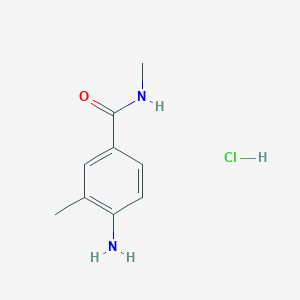
![2-Chloro-1-[(2R,3R)-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidin-1-yl]ethanone](/img/structure/B2955093.png)
![1-[(Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-chloroethenyl]-1H-1,2,3-benzotriazole](/img/structure/B2955094.png)
![4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2955096.png)
![4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]-N-[3-[methyl(prop-2-ynyl)amino]propyl]piperidine-1-carboxamide](/img/structure/B2955098.png)
![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2955099.png)

![2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2955101.png)
![6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2955102.png)
